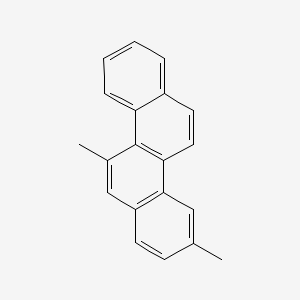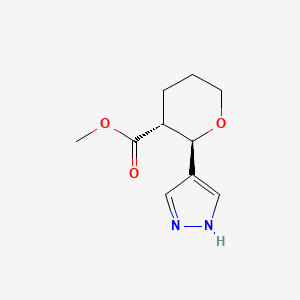![molecular formula C13H9F3N2O3 B11716002 Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate CAS No. 2006277-05-8](/img/structure/B11716002.png)
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C13H9F3N2O3 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure includes the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Organic solvents like ethanol, toluene, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities.
属性
CAS 编号 |
2006277-05-8 |
|---|---|
分子式 |
C13H9F3N2O3 |
分子量 |
298.22 g/mol |
IUPAC 名称 |
methyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)10-6-7-17-11(18-10)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 |
InChI 键 |
SDJZACFSBZHDGZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=NC=C1)C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)


![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

